3,5-Dichloro-2-methoxyphenol
Description
Contextualization within Halogenated Phenolic Compounds
3,5-Dichloro-2-methoxyphenol is a member of the broader category of halogenated phenolic compounds (HPCs). ontosight.ai HPCs are phenols that contain one or more halogen atoms, such as chlorine, bromine, or fluorine. asu.ru These compounds can be of natural origin, although they are considered a rare minor group of substances, or they can be synthesized for various industrial applications. asu.runust.edu.pk Naturally occurring HPCs have been isolated from organisms like bacteria, fungi, and marine algae. asu.ru
The introduction of halogen atoms to a phenolic structure significantly influences its properties. asu.ru For example, halogenation can enhance the biological activity of a compound. asu.ru Halogenated phenols are utilized in the preparation of materials like phenoxyacetic acids, which have herbicidal and fungicidal properties, and in the creation of fire-retardant phenol-aldehyde resins. google.com However, the presence of halogens, particularly chlorine, in phenolic compounds also raises environmental interest, as some chlorinated phenols can be persistent in the environment. ontosight.ai
Significance of Phenolic Structures in Chemical Research
Phenolic compounds, defined by a hydroxyl group (–OH) attached to an aromatic ring, are a cornerstone of chemical research due to their structural diversity and wide-ranging applications. ijhmr.comnumberanalytics.com They are ubiquitous in nature, particularly in plants, where they contribute to defense mechanisms and other biological processes. numberanalytics.comwikipedia.org The reactivity of the phenolic hydroxyl group allows these compounds to participate in numerous chemical reactions, making them valuable intermediates in synthesis. numberanalytics.com
The biological activities of phenolic compounds are heavily dependent on their chemical structure and are a major focus of research. ijhmr.comresearchgate.net These activities include antioxidant, anti-inflammatory, and antimicrobial properties. ijhmr.comresearchgate.net This has led to their investigation and use in various industries, including pharmaceuticals, food, and cosmetics. numberanalytics.com In medicinal chemistry, phenolic structures are often modified to enhance their therapeutic potential. For example, derivatives of the natural phenol (B47542) combretastatin (B1194345) A-4 have been synthesized with nitrogen or halogen atoms to increase their efficacy in certain applications. wikipedia.org The fundamental importance of the phenolic framework ensures its continued relevance in both academic and industrial research. ijhmr.com
Overview of this compound Research Landscape
Research on this compound, also known as 3,5-Dichloroguaicol, focuses on its synthesis, characterization, and potential applications. ontosight.ainih.gov Its specific structure, featuring two chlorine atoms and a methoxy (B1213986) group on a phenol ring, dictates its chemical behavior and is a subject of scientific inquiry. ontosight.ai
Physicochemical Properties The defining characteristics of this compound have been cataloged in chemical databases, providing a foundation for research.
| Property | Value | Source |
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C₇H₆Cl₂O₂ | nih.gov |
| Molecular Weight | 193.02 g/mol | nih.gov |
| CAS Number | 56680-89-8 | nih.gov |
| XLogP3 | 3.1 | nih.gov |
Synthesis and Analysis The synthesis of this compound can be achieved through various routes. One common method involves the chlorination and methoxylation of phenol. ontosight.ai A more detailed synthetic pathway starts from phenol and proceeds through several functional group transformations. This includes the nitration of 2-methoxyphenol, reduction of the resulting nitro group to an amino group, followed by diazotization. The final step involves a Sandmeyer reaction, which replaces the diazonium group with chlorine to yield this compound. vaia.com
The identity and purity of the synthesized compound are confirmed using standard analytical techniques. These methods include gas chromatography (GC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, which provide detailed information about the compound's structure and composition. ontosight.aiontosight.ai Spectral data, such as GC-MS and Infrared (IR) spectra, are available in public databases for reference. nih.gov
Research Applications The unique structure of this compound has led to its use in specific research contexts. In medicinal chemistry, it has been used as a precursor in the synthesis of radiolabeled compounds for medical imaging. Specifically, its desmethyl analogue was used to prepare a radiolabeled antagonist for the serotonin (B10506) 6 (5-HT₆) receptor, intended for use as an imaging probe in Positron Emission Tomography (PET) studies. nih.gov This research is valuable for studying the role of the 5-HT₆ receptor in various neurological disorders. nih.gov Additionally, the compound is listed in patents related to the production of 3,5-dihalophenols, indicating its role as a chemical intermediate. google.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dichloro-2-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O2/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKQRZRAQLZDAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10205241 | |
| Record name | 3,5-Dichloro-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10205241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.02 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56680-89-8 | |
| Record name | 3,5-Dichloro-2-methoxyphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56680-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dichloro-2-methoxyphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056680898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dichloro-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10205241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dichloro-2-methoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.831 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Spectroscopic and Structural Characterization Studies
Vibrational Spectroscopy Investigations (FT-IR, Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a fundamental tool for identifying the functional groups and probing the structural details of 3,5-dichloro-2-methoxyphenol.
Analysis of Characteristic Vibrational Modes and Band Assignments
The FT-IR and Raman spectra of this compound exhibit characteristic bands that correspond to the vibrations of its specific chemical bonds and functional groups. The hydroxyl (-OH) group, a defining feature of phenols, typically shows a strong, broad absorption band in the FT-IR spectrum in the region of 3700-3550 cm⁻¹, corresponding to the O-H stretching vibration. researchgate.net The precise position and shape of this band can be influenced by hydrogen bonding.
The aromatic C-H stretching vibrations are expected in the 3100–3000 cm⁻¹ range. nih.gov The aliphatic C-H stretching vibrations of the methoxy (B1213986) (-OCH₃) group are also identifiable. derpharmachemica.com The C=C stretching vibrations within the benzene (B151609) ring typically appear in the 1600-1400 cm⁻¹ region. The presence of chlorine substituents and the methoxy group on the benzene ring influences the exact frequencies and intensities of these bands. ontosight.ai
The C-O stretching vibrations of the hydroxyl and methoxy groups also give rise to characteristic bands in the fingerprint region of the spectrum. Furthermore, the C-Cl stretching vibrations can be observed, typically at lower wavenumbers. The analysis of these vibrational modes allows for the confirmation of the compound's functional groups and provides insights into its molecular structure.
A detailed assignment of the principal vibrational bands for this compound is presented in the table below.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| O-H Stretch | 3700-3550 |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch (in -OCH₃) | 3035-2837 derpharmachemica.com |
| C=C Aromatic Ring Stretch | 1600-1400 |
| C-O Stretch (Aryl ether and Phenol) | 1300-1000 |
| C-Cl Stretch | 800-600 |
This table provides typical ranges and specific values may vary based on experimental conditions and intermolecular interactions.
Hydrogen Bonding Network Probing
The presence of both a hydroxyl group (a hydrogen bond donor) and a methoxy group (a hydrogen bond acceptor) in this compound allows for the formation of intermolecular hydrogen bonds. Vibrational spectroscopy is particularly sensitive to these interactions. The O-H stretching band in the FT-IR spectrum is a key indicator of hydrogen bonding. researchgate.net In the absence of hydrogen bonding (e.g., in a very dilute solution in a non-polar solvent), a sharp band is expected. However, in the solid state or in concentrated solutions, this band typically broadens and shifts to a lower frequency due to the formation of hydrogen bonds. The extent of this shift and broadening provides information about the strength and nature of the hydrogen bonding network. In some cases, intramolecular hydrogen bonding between the hydroxyl and methoxy groups can also occur, which would be reflected in the vibrational spectra. iucr.org
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. ontosight.ai
Elucidation of Molecular Connectivity and Conformational Preferences
¹H and ¹³C NMR spectroscopy are used to map the carbon-hydrogen framework of this compound. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The aromatic protons will appear as distinct signals, and their splitting patterns (multiplicity) will reveal their coupling with neighboring protons. The protons of the methoxy group will typically appear as a singlet.
The following table summarizes the expected NMR data for this compound.
| Nucleus | Type of Atom | Expected Chemical Shift Range (ppm) |
| ¹H | Aromatic Protons | 6.5 - 8.0 |
| ¹H | Methoxy Protons (-OCH₃) | 3.5 - 4.0 |
| ¹H | Hydroxyl Proton (-OH) | Variable, often broad |
| ¹³C | Aromatic Carbons | 110 - 160 |
| ¹³C | Methoxy Carbon (-OCH₃) | 55 - 65 |
Note: Chemical shifts are dependent on the solvent used.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. uobabylon.edu.iq For this compound, the UV-Vis spectrum is characterized by absorption bands arising from π → π* transitions within the benzene ring. The presence of the hydroxyl, methoxy, and chloro substituents on the aromatic ring influences the position and intensity of these absorption maxima (λmax). These substituents can cause a shift in the absorption bands to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift) compared to unsubstituted benzene. uobabylon.edu.iq The solvent in which the spectrum is recorded can also affect the position of the absorption bands. researchgate.net
Mass Spectrometric Fragmentation Pathway Elucidation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. ontosight.ai In the mass spectrometer, this compound is ionized, typically forming a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound.
The molecular ion is often unstable and undergoes fragmentation, breaking down into smaller, characteristic fragment ions. The fragmentation pattern is a fingerprint of the molecule and can be used to deduce its structure. Common fragmentation pathways for aromatic compounds include the loss of small neutral molecules or radicals. For this compound, potential fragmentation could involve the loss of a methyl radical (•CH₃) from the methoxy group, or the loss of a chlorine atom (•Cl). The presence of two chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. The analysis of these fragmentation pathways provides confirmatory evidence for the structure of this compound.
Computational and Theoretical Chemistry of 3,5 Dichloro 2 Methoxyphenol
Quantum Chemical Calculations (DFT, ab initio)
Quantum chemical calculations offer a microscopic view of the molecule's characteristics.
The electronic properties of 3,5-Dichloro-2-methoxyphenol are primarily understood through the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. chalcogen.ro
For a related compound, (3,5)-dichloro methoxy (B1213986) chalcone, the HOMO-LUMO energy gap was found to be the smallest among its isomers, indicating it is the most reactive. nih.gov Generally, a smaller HOMO-LUMO gap suggests a higher reactivity and lower stability. researchgate.net Calculations for similar aromatic compounds have determined HOMO-LUMO gaps using various DFT and ab initio methods. For instance, one study reported a HOMO-LUMO gap of 4.105 eV using DFT/B3LYP. researchgate.net The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attacks. chalcogen.rotandfonline.com
Table 1: Calculated HOMO-LUMO Energy Gaps for Related Compounds
| Compound/Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
| Related Dichloro Compound (DFT/B3LYP) | - | - | 4.105 | researchgate.net |
| Related Dichloro Compound (DFT/PBEPBE) | - | - | 2.295 | researchgate.net |
| Related Dichloro Compound (HF/3-21G) | - | - | 8.340 | researchgate.net |
| Related Dichloro Compound (MP2/3-21G) | - | - | 5.98 | researchgate.net |
| N-(5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl)... (Gas Phase) | - | - | 4.02 | tandfonline.com |
| Dodecyl 3,4,5-trihydroxybenzoate | - | - | 4.848 | tandfonline.com |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map illustrates the charge distribution on the molecule's surface using a color scale. mdpi.com
In a typical MEP analysis, red regions, indicating negative electrostatic potential, are susceptible to electrophilic attack, while blue regions, with positive potential, are prone to nucleophilic attack. tandfonline.commdpi.com Green areas represent regions of zero potential. mdpi.com For various aromatic compounds, MEP analysis has successfully identified the nucleophilic and electrophilic centers. tandfonline.combohrium.com For instance, in one study, the nitrogen atom was identified as the site for nucleophilic attack (blue), and the oxygen atom was the site for electrophilic attack (red). tandfonline.com
Spectroscopic Property Prediction and Validation
Computational methods are also employed to predict spectroscopic properties, which can then be validated against experimental data.
Theoretical vibrational spectra (FT-IR and FT-Raman) of molecules can be calculated using DFT methods. researchgate.nettandfonline.com These simulations provide harmonic vibrational frequencies that, after appropriate scaling, can be compared with experimental spectra. mdpi.com This comparison aids in the assignment of vibrational modes to specific molecular motions. tandfonline.comtandfonline.com
For example, in studies of similar aromatic compounds, calculated vibrational frequencies using the B3LYP method with basis sets like 6-311++G(d,p) have shown good agreement with experimental FT-IR and FT-Raman spectra. acs.orgmdpi.com The potential energy distribution (PED) analysis is often used to assign the calculated vibrational frequencies to specific modes of vibration. mdpi.com
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Related Compound
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Source |
| N-H Stretching | 3316 | 3336 | mdpi.com |
| C-H Asymmetric Stretching (aliphatic) | 2962 | 3023, 3019, 2972, 2952 | mdpi.com |
| C-H Symmetric Stretching (aliphatic) | 2908, 2837 | 2918, 2893 | mdpi.com |
| C-H Stretching (aryl) | 3067 | 3085–3043 | mdpi.com |
DFT calculations are also a powerful tool for predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). mdpi.com These theoretical predictions can be correlated with experimental NMR data to confirm molecular structures and assignments. mdpi.compsu.edu The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. mdpi.com
Studies on various organic molecules have demonstrated that a good linear correlation between experimental and calculated chemical shifts provides strong evidence for the correctness of the structural assignment. mdpi.com For complex molecules, conformational averaging can significantly influence the predicted chemical shifts, and considering the dynamic nature of the molecule can lead to improved accuracy. biorxiv.org
UV-Vis Spectral Modeling and Interpretation
The electronic absorption properties of this compound can be effectively modeled using quantum chemical calculations. Time-Dependent Density Functional Theory (TD-DFT) is the most common and reliable method for predicting the UV-Vis absorption spectra of organic molecules. mdpi.comijcce.ac.irsci-hub.se This computational approach calculates the excitation energies required to promote an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital, which correspond to the absorption of light at specific wavelengths.
The process typically involves first optimizing the ground-state geometry of the molecule using Density Functional Theory (DFT), often with a functional like B3LYP and a basis set such as 6-311++G(d,p). researchgate.netresearchgate.net To simulate realistic conditions, a solvent model, like the Polarizable Continuum Model (PCM), is often incorporated to account for the effect of a solvent (e.g., ethanol (B145695) or methanol) on the electronic transitions. ijcce.ac.ir
From the TD-DFT calculation, key parameters are obtained: the maximum absorption wavelength (λmax), the excitation energy (E), and the oscillator strength (f), which indicates the probability of a given electronic transition occurring. The analysis also identifies the specific molecular orbitals involved in the main transitions, typically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a molecule like this compound, the expected transitions are primarily of the π → π* and n → π* type, originating from the benzene (B151609) ring's π-system and the lone pairs on the oxygen and chlorine atoms. mdpi.comresearchgate.net
Table 1: Representative TD-DFT Data for this compound in Methanol This table is a hypothetical representation based on typical values for similar aromatic compounds and illustrates the expected output from a TD-DFT calculation.
| Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution | Transition Assignment |
| 285 | 4.35 | 0.152 | HOMO -> LUMO | π → π |
| 240 | 5.17 | 0.098 | HOMO-1 -> LUMO | π → π |
| 215 | 5.76 | 0.310 | HOMO -> LUMO+1 | n → σ* |
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior and intermolecular interactions of this compound in a condensed phase, such as in a solvent like water. tanaffosjournal.irnih.gov MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing a detailed view of how the molecule interacts with its surroundings. tanaffosjournal.ir
To perform such a simulation, a single this compound molecule is placed in a simulation box, which is then filled with solvent molecules (e.g., water). The interactions between all atoms are described by a force field, a set of parameters that define the potential energy of the system. The simulation tracks the trajectory of each atom over a set period, from nanoseconds to microseconds, allowing for the analysis of structural and dynamic properties. researchgate.net
For this compound in an aqueous solution, MD simulations can elucidate key intermolecular interactions:
Hydrogen Bonding: The primary interaction would involve the phenolic hydroxyl (-OH) group acting as a hydrogen bond donor to surrounding water molecules and the oxygen of the methoxy (-OCH3) group acting as an acceptor. Analysis of the simulation can quantify the average number of hydrogen bonds, their lifetimes, and preferred geometries.
Van der Waals Interactions: The aromatic ring and chlorine atoms contribute to non-polar interactions with other molecules.
Solvation Structure: The radial distribution function (RDF) can be calculated to understand the structuring of solvent molecules around specific sites on the solute, revealing the solvation shell's density and organization. nih.gov
Table 2: Key Parameters from Molecular Dynamics Simulation of this compound in Water This table presents typical parameters analyzed in MD simulations to characterize intermolecular forces.
| Parameter | Description | Typical Focus of Analysis |
| Radial Distribution Function (g(r)) | Describes the probability of finding a solvent atom at a distance 'r' from a solute atom. | Analysis of O(water) around the H of the hydroxyl group to characterize the first solvation shell. |
| Hydrogen Bond Count | The average number of hydrogen bonds between the solute and solvent over the simulation time. | Quantifies the strength of hydrogen bonding interactions of the -OH and -OCH3 groups. |
| Interaction Energy | The calculated energy contribution from electrostatic and van der Waals forces between solute and solvent. | Provides a quantitative measure of the overall stability of the solute within the solvent. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of each atom from its average position. | Indicates the flexibility of different parts of the molecule, such as the rotation of the methoxy group. |
Advanced Mechanistic Studies (e.g., Reaction Pathways, Transition States)
Computational chemistry provides profound insights into the mechanisms of chemical reactions involving this compound. Using DFT calculations, it is possible to map the entire potential energy surface for a proposed reaction, identifying the low-energy reactant and product states, as well as the high-energy transition states (TS) that connect them. researchgate.net This is crucial for understanding reaction feasibility, kinetics, and selectivity.
For this compound, mechanistic studies could explore several reaction types known for chlorophenols:
Oxidation: The transformation of the phenol (B47542) into a quinone-like structure.
Nucleophilic Aromatic Substitution: The replacement of one of the chlorine atoms by a nucleophile.
Photodegradation: The decomposition of the molecule under UV light, which may involve radical species. arxiv.org
Table 3: Hypothetical Energy Profile for the Oxidation of this compound This table illustrates the kind of data generated from a DFT study of a reaction mechanism.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + Oxidant | 0.0 (Reference) |
| Transition State (TS) | Structure at the peak of the energy barrier | +25.5 |
| Products | Oxidized this compound | -15.2 |
Biological Activity and Mechanistic Research in in Vitro and Microbial Systems
Investigation of Antimicrobial Effects of Phenolic Derivatives
Phenolic compounds, including halogenated derivatives like 3,5-dichloro-2-methoxyphenol, are known for their antimicrobial properties. Studies have explored the extent and nature of this activity against a variety of microorganisms.
Broad-Spectrum Activity Against Microorganisms
Research has demonstrated that phenolic derivatives can exhibit significant antimicrobial activity against a wide range of microorganisms, including both Gram-positive and Gram-negative bacteria. For instance, studies on similar methoxyphenol compounds have shown inhibitory effects against common foodborne pathogens and spoilage bacteria. cnr.it While specific data on this compound's minimum inhibitory concentrations (MICs) against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli is not extensively detailed in the provided results, the general activity of related compounds provides a basis for its potential antimicrobial action. For example, a related compound, 2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenol, was found to be highly active against Bacillus subtilis and Staphylococcus aureus with a MIC of 1 μg/mL. nih.gov
| Microorganism | Type | Potential Activity of Related Phenolic Compounds |
| Staphylococcus aureus | Gram-positive | High activity observed for brominated methoxyphenol derivatives (MIC = 1 μg/mL). nih.gov Eugenol and capsaicin (B1668287) also show strong inhibitory effects. cnr.it |
| Bacillus subtilis | Gram-positive | High activity observed for brominated methoxyphenol derivatives (MIC = 1 μg/mL). nih.gov |
| Escherichia coli | Gram-negative | Some methoxyphenol compounds have shown activity, although often less potent than against Gram-positive bacteria. cnr.itmdpi.com |
Mechanistic Insights into Microbial Inhibition
The mechanisms by which phenolic compounds inhibit microbial growth are multifaceted. A primary mode of action involves the disruption of the microbial cell membrane. mdpi.com The lipophilic nature of these compounds allows them to partition into the lipid bilayer, altering its fluidity and permeability. This can lead to the leakage of essential intracellular components and ultimately, cell death. mdpi.com
Furthermore, phenolic compounds can interfere with critical cellular functions. They have been shown to inhibit the activity of various microbial enzymes and can also bind to microbial DNA, preventing replication and transcription. mdpi.com The presence of halogen atoms, such as chlorine in this compound, can enhance this activity by increasing the lipophilicity of the molecule, thereby facilitating its entry into the microbial cell. mdpi.com
Exploration of Other Biological Modalities in Model Systems
Beyond antimicrobial effects, the biological activities of phenolic compounds extend to other areas, such as antioxidant and anti-inflammatory actions, which have been investigated in various in vitro models.
Cellular Pathway Modulation in In Vitro Models
Phenolic compounds have been shown to modulate various cellular signaling pathways. For instance, some 2-methoxyphenols have demonstrated the ability to inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. nih.gov This inhibition occurs at the genetic level, affecting the transcription of the COX-2 gene. nih.gov While direct studies on this compound's effect on specific cellular pathways are limited in the provided search results, the activities of related compounds suggest potential for such modulation. The induction of apoptosis (programmed cell death) is another mechanism by which related compounds exert their biological effects in cancer cell lines. researchgate.net
Enzymatic Inhibition Studies
The inhibitory effects of phenolic compounds on various enzymes have been a subject of significant research.
Cholinesterases: Certain plant-derived extracts containing phenolic compounds have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical in the regulation of neurotransmission. imrpress.com Inhibition of these enzymes is a key strategy in the management of neurodegenerative diseases. nih.gov
Alpha-amylase: Phenolic compounds have also been investigated for their potential to inhibit α-amylase, a key enzyme in carbohydrate digestion. imrpress.comcumhuriyet.edu.tr By inhibiting this enzyme, the rate of glucose release from starch is slowed down. Extracts containing these compounds have shown dose-dependent inhibitory effects on α-amylase. scielo.br
| Enzyme | Biological Function | Inhibitory Potential of Phenolic Compounds |
| Acetylcholinesterase (AChE) | Neurotransmitter degradation | Extracts with phenolic compounds have shown significant inhibition. imrpress.com |
| Butyrylcholinesterase (BChE) | Neurotransmitter degradation | Extracts with phenolic compounds have shown inhibitory activity. imrpress.com |
| Alpha-amylase | Carbohydrate digestion | Plant extracts rich in phenolics demonstrate inhibitory effects. scielo.brisciii.es |
Structure-Activity Relationship (SAR) Studies for Biological Potency
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For phenolic compounds, several structural features are known to be critical for their potency.
The number and position of hydroxyl and methoxy (B1213986) groups on the aromatic ring play a significant role. mdpi.com The presence of a methoxy group can influence the compound's lipophilicity and its ability to interact with biological targets. mdpi.com
Metabolite Studies in Microorganisms
Chlorinated phenolic compounds, including this compound, can be transformed by various microorganisms. ontosight.ai Microbial biotransformation is a process in which microbes use enzymatic reactions to alter the structure of organic compounds, often to reduce their toxicity or to utilize them as a source of carbon and energy. medcraveonline.com These transformations typically involve a series of reactions, including oxidation, reduction, hydrolysis, and demethylation, catalyzed by specific microbial enzymes. medcraveonline.comomicsonline.org
The microbial metabolism of chlorinated methoxyphenols often proceeds through several key enzymatic steps. A primary and well-documented initial step in the breakdown of related aromatic methyl ethers is O-demethylation. nih.govepa.gov In studies on the anaerobic biotransformation of the structurally analogous compound 3,5-dichloro-p-anisyl alcohol, demethylation of the methoxy group was the immediate reaction, yielding 3,5-dichloro-4-hydroxybenzyl alcohol. nih.gov This type of demethylation has also been observed in other chlorinated methoxyphenols, such as the conversion of 2,5-dichloro-4-methoxyphenol (B1212528) to 2,5-dichlorohydroquinone (B146588) by fungal species and the demethylation of 2,3,5,6-tetrachloro-4-methoxyphenol by Desulfitobacterium species. epa.govasm.org
Following demethylation, the resulting chlorinated phenol (B47542) can undergo further biotic degradation. In the case of the 3,5-dichloro-4-hydroxybenzyl alcohol intermediate, the pathway continues with the slow oxidation of the benzyl (B1604629) alcohol group to form 3,5-dichloro-4-hydroxybenzoic acid. nih.gov This is subsequently followed by a decarboxylation reaction, which removes the carboxyl group and results in the formation of 2,6-dichlorophenol. nih.gov Fungi, particularly white-rot fungi, utilize a suite of powerful, non-specific extracellular enzymes to degrade complex aromatic compounds. mdpi.com These enzymes, which include lignin (B12514952) peroxidase, manganese peroxidase, and laccase, could potentially be involved in the initial attack on chlorinated phenols. mdpi.com Another documented microbial reaction is O-methylation, where a hydroxyl group on a chlorinated catechol is converted to a methoxy group, a transformation observed in Sphingomonas species during the metabolism of dioxin degradation products. asm.org
The characterization of metabolites formed during microbial action provides direct evidence of the biotransformation pathways. In anaerobic sludge incubations with 3,5-dichloro-p-anisyl alcohol, a compound structurally similar to this compound, several transformation products were identified. nih.gov The initial product was 3,5-dichloro-4-hydroxybenzyl alcohol, formed through demethylation. nih.gov This was then biotically converted to 3,5-dichloro-4-hydroxybenzoate and subsequently to 2,6-dichlorophenol. nih.gov An abiotic transformation product, bis(3,5-dichloro-4-hydroxyphenyl)methane, was also identified, forming from the condensation of the benzyl alcohol intermediate. nih.gov
The metabolism of a different isomer, 2,5-dichloro-4-methoxyphenol, by various fungal species was shown to produce 2,5-dichlorohydroquinone as a metabolite, indicating that demethylation is a key transformation. epa.gov The identification of these distinct molecules confirms that microorganisms can significantly alter the structure of chlorinated methoxyphenols, leading to a range of downstream products.
Table 1: Microbial Transformation Products of the Analogous Compound 3,5-Dichloro-p-anisyl Alcohol This table is based on data from the biotransformation of 3,5-dichloro-p-anisyl alcohol by anaerobic methanogenic sludge. nih.gov
| Metabolite Name | Formation Pathway | Type of Transformation |
| 3,5-dichloro-4-hydroxybenzyl alcohol | Demethylation of 3,5-dichloro-p-anisyl alcohol | Biotic |
| 3,5-dichloro-4-hydroxybenzoic acid | Oxidation of 3,5-dichloro-4-hydroxybenzyl alcohol | Biotic |
| 2,6-dichlorophenol | Decarboxylation of 3,5-dichloro-4-hydroxybenzoic acid | Biotic |
| bis(3,5-dichloro-4-hydroxyphenyl)methane | Condensation of 3,5-dichloro-4-hydroxybenzyl alcohol | Abiotic |
Environmental Occurrence, Fate, and Degradation Pathways
Presence and Distribution in Environmental Matrices
Direct data on the widespread environmental presence and distribution of 3,5-Dichloro-2-methoxyphenol as a primary pollutant is not extensively documented in scientific literature. However, its occurrence is linked to the microbial degradation of more complex, widely used chemicals. Notably, this compound has been identified as a potential intermediate in the biodegradation of triclosan (B1682465), a common antibacterial agent found in numerous personal care products. researchgate.net The degradation of triclosan can lead to the formation of chlorinated catechols, such as 3,5-dichlorocatechol (B76880), which can then be microbially transformed into this compound. researchgate.net
This metabolic pathway suggests that this compound could be present in environments contaminated with triclosan, such as:
Wastewater treatment plants
Surface waters (rivers and lakes) receiving treated wastewater effluent
Sediments
The formation of this compound is proposed as a microbial detoxification mechanism, where the methylation of the catechol structure reduces its toxicity. researchgate.net Therefore, its presence in environmental matrices is likely transient and dependent on active microbial communities capable of degrading triclosan and its intermediates.
Microbial Degradation Mechanisms
The primary information regarding the microbial metabolism of this compound points to its role as an intermediate in the breakdown of other compounds, rather than its degradation as a sole carbon and energy source.
Specific studies detailing the aerobic and anaerobic transformation of this compound are scarce. However, the transformation processes for related chlorinated phenols are well-documented and provide a basis for predicting its fate.
Aerobic Transformation: Under aerobic conditions, microorganisms typically initiate the degradation of chlorinated aromatic compounds through the action of oxygenases. This process involves the insertion of oxygen atoms into the aromatic ring, leading to ring cleavage. For a compound like this compound, it is plausible that initial transformation steps could involve demethylation to form 3,5-dichlorocatechol or hydroxylation, followed by cleavage of the aromatic ring.
Anaerobic Transformation: In anaerobic environments, the primary degradation mechanism for chlorinated aromatics is reductive dechlorination. This process involves the removal of chlorine atoms from the aromatic ring, with hydrogen replacing them. This typically occurs before the ring is broken down. For this compound, this would result in the formation of mono-chlorinated methoxyphenols or 2-methoxyphenol. Studies on other dichlorophenols have shown that they can be persistent under anaerobic conditions, but acclimated microbial sludge has demonstrated the ability to degrade them.
This compound is itself a biodegradation intermediate. It is formed from the O-methylation of 3,5-dichlorocatechol , which is a breakdown product of the antibacterial agent triclosan. researchgate.net This methylation step is considered a detoxification pathway employed by microorganisms. researchgate.net
The subsequent degradation intermediates of this compound have not been specifically identified. Based on known pathways for similar compounds, potential downstream metabolites could include:
Chlorinated catechols (if demethylation occurs)
Ring cleavage products (following oxygenase activity)
The table below summarizes intermediates identified in the degradation of related compounds.
| Parent Compound | Identified Intermediates | Degradation Condition |
| Triclosan | 2,4-dichlorophenol (B122985), 4-chlorocatechol, 2-chlorohydroquinone, 3,5-dichlorocatechol | Aerobic (Immobilized cell bioreactor) |
| 2,4-dichlorophenol | 4-chlorocatechol, 3,5-dichlorocatechol | Aerobic |
| Pentachlorophenol (B1679276) | Tetrachloro-1,4-benzoquinone, Trichlorohydroxy-1,4-benzoquinone | Photocatalytic |
This table presents data on related compounds to infer potential pathways for this compound.
The formation of this compound from 3,5-dichlorocatechol has been observed in an immobilized cell bioreactor treating triclosan-rich wastewater. researchgate.net The bacterial community within this bioreactor was diverse, with dominant genera including:
Bradyrhizobiaceae
Ferruginibacter
Thermomonas
Lysobacter
Gordonia researchgate.net
The key enzymatic reaction in the formation of this compound from its catechol precursor is O-methylation . This reaction is catalyzed by methyltransferases . These enzymes transfer a methyl group from a donor molecule (like S-adenosyl methionine) to a hydroxyl group on the catechol ring. This process is a known microbial strategy for detoxifying phenolic compounds. researchgate.net
Photochemical Degradation Processes
Specific research on the photochemical degradation of this compound is not available. However, the behavior of other chlorinated phenols under irradiation provides strong indications of the likely degradation mechanisms. Photochemical degradation, or photolysis, involves the breakdown of a chemical compound by light energy. This process is often enhanced by the presence of reactive species.
Influence of Light: Ultraviolet (UV) radiation is known to be effective in degrading chlorinated aromatic compounds. The energy from UV light can directly break the chemical bonds within the molecule, particularly the carbon-chlorine bonds, leading to dechlorination. The aromatic ring itself can also be broken down by high-energy light.
Reactive Oxygen Species (ROS): The degradation of phenolic compounds is significantly accelerated by the presence of Reactive Oxygen Species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻•). These highly reactive species are generated in advanced oxidation processes (AOPs), such as the UV/H₂O₂ system or photocatalysis with titanium dioxide (TiO₂). ROS can attack the aromatic ring of this compound, leading to hydroxylation, dechlorination, and eventual mineralization into CO₂ and H₂O. Studies on pentachlorophenol have shown that hydroxyl radicals play a dominant role in its initial degradation.
Reactive Chlorine Species (RCS): In environments where both chlorine and sunlight (or UV light) are present, such as in chlorinated water systems, Reactive Chlorine Species (RCS) like the chlorine radical (Cl•) and chlorine monoxide radical (ClO•) are formed. These species are also powerful oxidants that can contribute to the degradation of organic contaminants. The sunlight/free chlorine process has been shown to enhance the degradation of various pollutants through the action of both •OH and RCS. It is expected that RCS would react with this compound, leading to further chlorination or oxidative degradation.
The table below outlines the role of different reactive species in the degradation of other chlorophenols.
| Compound | Reactive Species | Process | Finding |
| Pentachlorophenol | •OH, O₂⁻•, H₂O₂ | TiO₂/UV Photocatalysis | •OH is dominant for degrading the parent compound, while O₂⁻• and H₂O₂ are crucial for degrading intermediates. |
| General Phenols | •OH, ¹O₂ (singlet oxygen) | Polymer sensitized TiO₂/Visible Light | •OH was the predominant active species in aqueous solution for phenol (B47542) degradation. |
| UV Stabilizers | •OH, Cl•, ClO• | Sunlight/Free Chlorine | RCS were the dominant reactive species under alkaline conditions. |
This interactive table illustrates the influence of various reactive species on the degradation of related phenolic compounds.
Photolytic Pathway Analysis and Product Formation
The photolytic degradation of this compound is initiated by the absorption of ultraviolet (UV) radiation, leading to the excitation of the molecule. While direct photolysis studies on this compound are not extensively documented, the degradation pathway can be inferred from studies on structurally similar chlorinated and methoxylated phenols. The primary photolytic reactions are expected to involve the cleavage of the carbon-chlorine (C-Cl) bond and transformations of the aromatic ring.
The initial step in the photolytic degradation is likely the homolytic cleavage of a C-Cl bond, resulting in the formation of a highly reactive chlorophenyl radical and a chlorine radical. This process of dechlorination is a common pathway observed in the photolysis of various chlorophenols. The subsequent reactions can proceed through several pathways:
Hydroxylation: The phenyl radical can react with water or hydroxyl radicals present in the aqueous environment to form hydroxylated derivatives. This can lead to the formation of dichlorohydroquinone or other hydroxylated intermediates.
Reductive Dechlorination: The chlorophenyl radical can abstract a hydrogen atom from the solvent or other organic matter, leading to the formation of monochlorinated methoxyphenols.
Ring Cleavage: The aromatic ring can undergo cleavage due to attack by reactive oxygen species (ROS) generated during photolysis, such as hydroxyl radicals. This leads to the formation of various aliphatic organic acids.
The presence of the methoxy (B1213986) group is expected to influence the reaction pathway. The electron-donating nature of the methoxy group can activate the aromatic ring, potentially making it more susceptible to electrophilic attack by hydroxyl radicals.
Based on the photolysis of analogous compounds, a plausible pathway for this compound degradation involves initial dechlorination to form chlorinated methoxyphenols, followed by hydroxylation of the aromatic ring. These intermediates can then undergo further degradation through ring opening to form smaller organic acids, and ultimately, mineralization to CO2 and H2O.
A proposed list of potential photolytic degradation products is presented in the table below, based on the degradation pathways of similar compounds.
| Compound Name | Molecular Formula | Potential Role in Pathway |
| 3-Chloro-2-methoxyphenol | C₇H₇ClO₂ | Primary dechlorination product |
| 5-Chloro-2-methoxyphenol | C₇H₇ClO₂ | Primary dechlorination product |
| Dichlorohydroquinone | C₆H₄Cl₂O₂ | Product of hydroxylation |
| Chlorinated benzoquinones | C₆H₃ClO₂ | Oxidation product of catechols/hydroquinones |
| Formic Acid | CH₂O₂ | Ring cleavage product |
| Acetic Acid | C₂H₄O₂ | Ring cleavage product |
| Oxalic Acid | C₂H₂O₄ | Ring cleavage product |
Advanced Oxidation Processes (AOPs) for Compound Degradation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These highly reactive radicals are strong, non-selective oxidizing agents that can degrade a wide range of contaminants, including this compound.
Application of Oxidizing Agents (e.g., Hypochlorite (B82951), Hydrogen Peroxide)
The degradation of this compound can be effectively achieved using AOPs that employ oxidizing agents like hypochlorite and hydrogen peroxide, often in combination with UV radiation to generate hydroxyl radicals.
Hypochlorite (OCl⁻): The use of hypochlorite for the degradation of phenolic compounds is a well-established method. The reaction of hypochlorite with phenols proceeds via electrophilic substitution on the aromatic ring, leading to the formation of chlorinated intermediates. In the case of this compound, further chlorination is possible, but under AOP conditions where hydroxyl radicals are the primary oxidant, the degradation is more likely to proceed through hydroxylation and ring cleavage. The efficiency of degradation with hypochlorite is influenced by pH, with alkaline conditions generally favoring the reaction.
Hydrogen Peroxide (H₂O₂): Hydrogen peroxide is a common oxidant used in AOPs. In the presence of UV light (UV/H₂O₂), H₂O₂ undergoes photolysis to generate hydroxyl radicals. The UV/H₂O₂ process is highly effective for the degradation of a wide variety of organic pollutants, including chlorophenols. The degradation rate is dependent on the concentration of H₂O₂, the intensity of UV radiation, and the pH of the solution. For methoxy-substituted phenols, oxidation with hydrogen peroxide can lead to the formation of quinones and phenols. oup.com
The following table summarizes the typical conditions and efficiencies for the degradation of related chlorophenols using these oxidizing agents.
| Oxidizing Agent | AOP | Typical Conditions | Degradation Efficiency for Analogous Compounds |
| Hypochlorite | OCl⁻/UV | Alkaline pH, UV irradiation | High, leads to further chlorination and ring cleavage. |
| Hydrogen Peroxide | H₂O₂/UV | Acidic to neutral pH, UV irradiation | Very high, leads to hydroxylation and mineralization. |
| Hydrogen Peroxide | Fenton (H₂O₂/Fe²⁺) | Acidic pH (around 3) | High, rapid degradation through radical reactions. |
Byproduct Formation and Transformation in AOPs
The degradation of this compound through AOPs results in the formation of various transformation products before complete mineralization. The identification of these byproducts is crucial for assessing the detoxification of the water.
During treatment with hypochlorite-based AOPs , the initial reaction can lead to the formation of more highly chlorinated methoxyphenols. However, the primary degradation pathway driven by hydroxyl radicals involves the hydroxylation of the aromatic ring, forming chlorinated and methoxylated hydroquinones and catechols. These intermediates are then susceptible to ring opening, which produces a variety of aliphatic carboxylic acids. Studies on the transformation of guaiacol (B22219) (2-methoxyphenol) by sodium hypochlorite have shown the formation of chlorinated methoxyphenols and, upon ring cleavage, carboxylic acids such as acetic and formic acid. nih.govresearchgate.net
In hydrogen peroxide-based AOPs , such as the UV/H₂O₂ process, the degradation of dichlorophenols has been shown to produce hydroxylated intermediates like chlorohydroquinones and benzoquinones. These aromatic intermediates are further oxidized to smaller, non-toxic organic acids like formic acid, acetic acid, and oxalic acid. researchgate.net The presence of the methoxy group in this compound may also lead to the formation of methoxy-substituted quinones. Ultimately, with sufficient oxidant and reaction time, these intermediates are mineralized to carbon dioxide, water, and chloride ions.
The table below lists the potential byproducts formed during the AOP treatment of this compound, based on studies of similar compounds.
| Byproduct | Molecular Formula | Formation Pathway |
| Chlorinated methoxy-hydroquinones | C₇H₆Cl₂O₃ | Hydroxylation of the aromatic ring |
| Methoxy-benzoquinones | C₇H₆O₃ | Oxidation of hydroquinone (B1673460) intermediates |
| Formic Acid | CH₂O₂ | Aromatic ring cleavage |
| Acetic Acid | C₂H₄O₂ | Aromatic ring cleavage |
| Oxalic Acid | C₂H₂O₄ | Aromatic ring cleavage |
| Chloride ions | Cl⁻ | Dechlorination |
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques (GC-MS, HPLC)
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the cornerstones for the analysis of semi-volatile organic compounds like 3,5-Dichloro-2-methoxyphenol. jcsp.org.pk GC-MS is particularly well-suited for this compound due to its volatility, which can be enhanced through derivatization. researchgate.net HPLC is a viable alternative, especially for samples that are not amenable to the high temperatures of GC analysis or when derivatization is not desirable. researchgate.net
GC-MS combines the exceptional separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. researchgate.net For the analysis of chlorinated phenols, including this compound, GC coupled with a mass spectrometer operating in selected ion monitoring (SIM) mode provides high selectivity and sensitivity, allowing for detection at trace levels. nih.gov
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. slideshare.net For phenolic compounds, reversed-phase HPLC is commonly employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (typically a mixture of water with acetonitrile (B52724) or methanol). chromatographyonline.comscirp.org Detection is often achieved using a UV-Vis detector, as the phenolic ring structure absorbs ultraviolet light.
Effective chromatographic separation is critical to distinguish the analyte of interest from other components in the sample matrix, including isomers that may have similar mass spectra.
For Gas Chromatography (GC):
The choice of the capillary column's stationary phase is paramount for achieving good resolution. For chlorinated phenols, columns with a mid-polarity stationary phase are often effective.
Column Selection: A variety of columns have been successfully used for the analysis of chlorinated phenols. For instance, a TraceGOLD™ TG-Dioxin GC column (60 m x 0.25 mm x 0.25 µm) has demonstrated excellent peak shape and resolution for a wide range of chlorophenolic compounds. scirp.org Another example is the Agilent CP-Volamine column (30 m x 0.32 mm), which has been used for the separation of six different chlorinated phenols. chromatographyonline.com A DB-1701 column is also a common choice for this class of compounds. latamjpharm.org The separation of a structurally similar compound, 3,6-dichloro-2-methoxybenzoic acid methyl ester, has been achieved on a TraceGOLD TG-5MS column. researchgate.net It is important to note that co-elution of some isomers can occur even with optimized methods, as seen with certain dichlorophenol isomers on DB-5 and DB-1701 columns, which may necessitate the use of different column polarities for confirmation. nih.gov
Temperature Programming: A programmed temperature ramp is essential for the efficient elution of compounds with varying boiling points. A typical program for chlorophenol analysis might start at a lower temperature (e.g., 40-60°C) to separate volatile components, followed by a ramp up to a higher temperature (e.g., 250-300°C) to elute the less volatile chlorinated phenols. scirp.orgchromatographyonline.com
Interactive Table: GC Columns for Chlorinated Phenol (B47542) Analysis
| Column Name | Stationary Phase Type | Dimensions | Application Example |
| TraceGOLD™ TG-Dioxin | Mid-polarity | 60 m x 0.25 mm x 0.25 µm | Trace analysis of various chlorophenolics in water. scirp.org |
| Agilent CP-Volamine | Fused silica (B1680970) | 30 m x 0.32 mm | Separation of six chlorinated phenols. chromatographyonline.com |
| DB-1701 | Mid-polarity | - | Analysis of derivatized chlorinated phenols. latamjpharm.org |
| TraceGOLD TG-5MS | 5% Phenyl Polysilphenylene-siloxane | - | Separation of methyl esters of chlorinated benzoic and phenoxyacetic acids. researchgate.net |
| DB-5 | Low-polarity | - | General purpose analysis of phenols, though some co-elution is noted. nih.gov |
For High-Performance Liquid Chromatography (HPLC):
Optimization in HPLC involves the careful selection of both the column and the mobile phase composition to achieve the desired separation.
Column Selection: The most common choice for phenolic compounds is a reversed-phase column, such as a C18 or C8 column. scirp.org The particle size of the stationary phase packing material influences the column's efficiency and the backpressure; smaller particles (e.g., <3 µm) provide higher resolution but require higher operating pressures. iasks.org The pore size of the silica particles is also a consideration, with standard pore sizes (60-120 Å) being suitable for small molecules like this compound. iasks.org
Mobile Phase Composition: The mobile phase in reversed-phase HPLC typically consists of a mixture of water and an organic modifier like acetonitrile or methanol. slideshare.net The ratio of these solvents determines the polarity of the mobile phase and thus the retention time of the analytes. Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often used to separate complex mixtures of compounds with different polarities. chromatographyonline.com The pH of the mobile phase is a critical parameter for ionizable compounds like phenols. Adjusting the pH can alter the analyte's charge state and significantly impact its retention time, providing another tool for optimizing separation. slideshare.netnih.gov
Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for a specific analytical method. researchgate.net For the GC-MS analysis of phenolic compounds, derivatization is frequently employed to:
Increase volatility and thermal stability.
Improve chromatographic peak shape by reducing tailing.
Enhance detector response and sensitivity. researchgate.net
Several derivatization reagents are commonly used for phenols:
Silylation: This involves replacing the active hydrogen of the phenolic hydroxyl group with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used. thermofisher.comlibretexts.org The resulting TMS ethers are more volatile and thermally stable, making them ideal for GC-MS analysis. nih.gov A rapid silylation technique using BSTFA in acetone (B3395972) has been developed for the simultaneous analysis of various phenols, with the reaction completing in just 15 seconds at room temperature. thermofisher.com
Acetylation: Acetic anhydride (B1165640) is a common reagent used to form acetate (B1210297) esters from phenols. jcchems.comresearchgate.net This method is effective and can be performed directly in aqueous samples, followed by extraction of the derivatized products. nih.gov
Pentafluorobenzylation: Reagents such as α-bromo-2,3,4,5,6-pentafluorotoluene (pentafluorobenzyl bromide, PFBBr) react with phenols to form pentafluorobenzyl ethers. jcsp.org.pk These derivatives are particularly useful for analysis by GC with an electron capture detector (GC-ECD) due to the presence of the highly electronegative fluorine atoms, which provides excellent sensitivity. nih.gov
Interactive Table: Common Derivatization Reagents for Phenols
| Reagent | Abbreviation | Derivative Formed | Key Advantages |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) ether | Increases volatility, improves peak shape. thermofisher.com |
| Acetic Anhydride | - | Acetate ester | Can be performed in aqueous solutions, good recoveries. nih.govjcchems.com |
| Pentafluorobenzyl Bromide | PFBBr | Pentafluorobenzyl ether | High sensitivity with Electron Capture Detection (ECD). nih.gov |
| Trimethylsilyl-N,N-dimethylcarbamate | TMSDMC | Trimethylsilyl (TMS) ether | Instantaneous reaction at room temperature. nih.gov |
Hyphenated Techniques and High-Resolution Mass Spectrometry
The coupling of chromatographic separation with advanced mass spectrometry techniques, known as hyphenated techniques, provides unparalleled analytical capabilities. researchgate.net For the analysis of this compound, techniques like tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) offer significant advantages in terms of selectivity and identification confidence, especially in complex matrices.
Gas chromatography-tandem mass spectrometry (GC-MS/MS) significantly enhances selectivity by performing a second stage of mass analysis. In this technique, a specific precursor ion from the initial mass spectrum is selected and fragmented, and the resulting product ions are monitored. This process, known as selected reaction monitoring (SRM), drastically reduces background noise and chemical interferences, leading to lower detection limits and more reliable quantification. scirp.org An example is the analysis of a wide range of chlorophenolic compounds in water using a triple quadrupole GC-MS/MS system, which achieved method detection limits below 1 ng/L for most compounds. scirp.org
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS) or GC, provides highly accurate mass measurements (typically to four or more decimal places). This accuracy allows for the determination of the elemental composition of an unknown compound, which is a powerful tool for identification and structural elucidation. Techniques like time-of-flight (TOF) and Orbitrap mass spectrometry are common HRMS platforms. LC-HRMS has been effectively used for the non-targeted fingerprinting of phenolic compounds in complex biological samples, demonstrating its power in identifying a wide range of related compounds simultaneously.
Spectroscopic Detection Methods in Complex Matrices
While chromatographic methods are dominant, direct spectroscopic techniques, primarily UV-Visible (UV-Vis) and fluorescence spectroscopy, can be employed for the quantification of phenolic compounds, particularly in less complex matrices or for screening purposes.
UV-Vis spectroscopy is based on the principle that molecules absorb light at specific wavelengths. Phenolic compounds, due to their aromatic ring structure, exhibit strong absorbance in the UV region (around 280 nm). libretexts.org This property can be used for quantification based on the Beer-Lambert law. jcchems.com However, the main challenge in complex matrices is the spectral overlap from other absorbing compounds. researchgate.net To overcome this, derivative spectroscopy, which plots the first or higher derivative of absorbance versus wavelength, can be used to resolve overlapping peaks and enhance the selectivity of the measurement. chromatographyonline.com The UV spectra of phenols are also pH-dependent, a characteristic that can be exploited to improve selectivity. researchgate.net For instance, the photocatalytic degradation of 2,4-dichlorophenol (B122985) has been monitored by measuring its absorbance at 285 nm. libretexts.org
Fluorescence spectroscopy is inherently more sensitive and selective than UV-Vis absorption spectroscopy for compounds that fluoresce. While many simple phenols have low native fluorescence, derivatization with a fluorescent tag can be used to create highly fluorescent products. scirp.orgchromatographyonline.com This approach, often coupled with HPLC separation, allows for the highly sensitive detection of chlorophenols in water samples, with detection limits in the low µg/L range. scirp.orgchromatographyonline.com Three-dimensional fluorescence spectroscopy (Excitation-Emission Matrix fluorescence) combined with mathematical algorithms has also been explored for the direct determination of phenolic compounds in water, offering a rapid monitoring tool. nih.gov
The analysis of complex matrices like soil or biological fluids presents significant challenges due to the presence of interfering substances that can affect the spectroscopic signal, a phenomenon known as the matrix effect. latamjpharm.orgresearchgate.net To mitigate these effects, various strategies can be employed, including thorough sample cleanup, matrix-matched calibration, or the method of standard additions. latamjpharm.orgresearchgate.net For example, in the spectrophotometric quantification of total phenolic content in soil, the choice of extraction solvent was found to significantly influence the results, highlighting the importance of sample preparation in overcoming matrix interferences.
Emerging Research Directions and Future Perspectives
Integration of Multi-Omics Approaches in Biological Research
While specific multi-omics studies on 3,5-Dichloro-2-methoxyphenol are not yet prevalent in published literature, this approach represents a significant frontier for understanding its biological implications. Multi-omics, which integrates data from various biological layers such as the transcriptome, proteome, and metabolome, offers a holistic view of cellular responses to chemical exposure. mdpi.complos.org For a compound like this compound, which is known to have antimicrobial and antioxidant properties, multi-omics can elucidate the precise molecular pathways it modulates. evitachem.com
Future research could employ transcriptomics to identify genes that are differentially expressed in cells or microorganisms upon exposure to the compound. This could be complemented by metabolomics to analyze changes in the cellular metabolic profile, revealing which biochemical pathways are most affected. nih.govmdpi.com Such integrated analyses have proven effective in revealing complex biological interactions and mechanisms of action for other natural and synthetic compounds. mdpi.comresearchgate.net This approach would be invaluable in mapping the bioactivity of this compound, potentially uncovering new therapeutic or biocidal applications by revealing its influence on pathways related to oxidative stress, inflammation, or microbial metabolism. evitachem.com
Table 1: Potential Multi-Omics Approaches for this compound Research
| Omics Level | Objective | Potential Findings |
|---|---|---|
| Transcriptomics | Identify gene expression changes in response to the compound. | Upregulation or downregulation of genes involved in stress response, cell defense, or specific metabolic pathways. |
| Proteomics | Analyze changes in protein expression and post-translational modifications. | Identification of protein targets, altered enzyme activity, and effects on cellular signaling cascades. |
| Metabolomics | Profile changes in small-molecule metabolites. | Disruption of specific metabolic pathways, identification of biomarkers for exposure or effect. |
| Integrated Analysis | Correlate changes across different omics layers. | Comprehensive understanding of the compound's mechanism of action and its system-wide biological impact. |
Development of Advanced Computational Models for Prediction and Design
Computational modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, is a powerful tool for predicting the biological activities and toxicities of chemical compounds, thereby reducing the need for extensive experimental testing. For chlorinated phenols, QSAR models have been successfully developed to predict toxicity by correlating it with specific molecular descriptors. nih.govjst.go.jp These descriptors often include parameters related to lipophilicity (log Kow), electronic effects (Hammett constant, pKa), and steric properties. nih.gov
For this compound, future research could focus on developing bespoke QSAR and other computational models to predict its specific activities, such as antimicrobial, herbicidal, or enzyme-inhibiting effects. evitachem.com Advanced models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which create 3D predictive models, could offer deeper insights. nih.gov These models have shown that electrostatic, hydrophobic, and steric fields are key determinants of the biological activity of chlorophenols. nih.gov By applying these computational approaches, researchers can predict the properties of novel derivatives of this compound, guiding the synthesis of new molecules with enhanced or targeted functionalities for pharmaceutical or agricultural use.
Table 2: Key Descriptor Types for Computational Modeling of Chlorinated Phenols
| Descriptor Type | Description | Example Parameters | Relevance to this compound |
|---|---|---|---|
| Lipophilic | Describes the compound's affinity for fatty or non-polar environments. | n-octanol/water partition coefficient (log Kow) | Predicts bioaccumulation and membrane permeability. |
| Electronic | Quantifies the electron-withdrawing or -donating nature of substituents. | Hammett constant (σ), acid dissociation constant (pKa), ELUMO | Influences reactivity and interaction with biological targets. |
| Steric | Relates to the size and shape of the molecule. | Molecular connectivity indices, perimeter of efficacious section | Determines how the molecule fits into active sites of enzymes or receptors. |
| Topological | Describes the arrangement and connectivity of atoms. | Extended Topochemical Atom (ETA) indices | Helps in predicting toxicity and other biological activities based on molecular structure. nih.gov |
Green Synthesis and Sustainable Production Methods for Halogenated Phenols
Traditional methods for the synthesis of chlorinated phenols often involve reagents like chlorine gas or sulfuryl chloride, which can be hazardous and lead to mixtures of products that are difficult to separate. mdpi.comencyclopedia.pub There is a growing imperative to develop "green" and sustainable synthetic routes that minimize waste, avoid harsh reagents, and improve energy efficiency. nih.gov
Emerging research directions for the synthesis of this compound and other halogenated phenols include:
Electrochemical Synthesis: This method uses electricity as a clean reagent to drive chemical transformations. The electrochemical oxidation of phenols is a versatile and scalable approach that can be performed without catalysts or harsh chemical oxidizers, thus minimizing waste. confex.comrsc.orgnih.gov It offers a high degree of control over reactivity by tuning parameters like electrode material and applied potential. confex.com
Biocatalysis: The use of enzymes, such as halogenases and monooxygenases, presents a highly selective and environmentally benign alternative for the synthesis and modification of halogenated phenols. engconfintl.orgrsc.org Enzymatic cascades can be engineered to perform specific dehalogenation or functionalization reactions under mild conditions, and photocatalytically induced enzymatic processes are being explored for the treatment of halogenated phenol (B47542) pollutants. engconfintl.orgnih.govnih.gov
Catalyst-Assisted Chlorination: The development of highly regioselective catalysts can significantly improve the efficiency of chlorination reactions. For instance, various sulfur-containing catalysts have been shown to direct the chlorination of phenols to the desired position with high selectivity when using sulfuryl chloride, reducing the formation of unwanted isomers. mdpi.comencyclopedia.pub
Photocatalysis: Light-driven methods, using photocatalysts, offer a sustainable way to perform chemical transformations. A photocatalytic process using iron and sulfur catalysts activated by blue light has been developed for the targeted chlorination of molecules at room temperature, avoiding harsh chemicals and high energy input. rice.edu
These green chemistry approaches promise more sustainable and economically viable production pathways for this compound and related compounds.
Potential Role in Material Science and Advanced Chemical Applications
The functional groups present in this compound make it an attractive organic building block for the synthesis of more complex molecules and materials. evitachem.comsigmaaldrich.com Its phenolic hydroxyl group, methoxy (B1213986) group, and two chlorine atoms provide multiple reaction sites for further chemical modification.
In material science, halogenated phenols can be used as monomers for the creation of specialty polymers. For example, they can be polymerized to form materials with specific properties, such as flame retardancy or enhanced thermal stability. google.comcambridge.org The presence of chlorine atoms can contribute to the char-forming capabilities of polymers, which is a key mechanism in flame retardance. cambridge.org Blends of alkenylphenol-aldehyde resins with other resinous materials have been noted for their utility in coating compositions. google.com
As a synthetic intermediate, this compound can serve as a precursor for a variety of value-added products. evitachem.com Its structure is a scaffold that can be elaborated to produce:
Pharmaceuticals: The compound can be an intermediate in the synthesis of biologically active molecules. evitachem.com The methoxyphenol moiety is a structural feature in many natural products with interesting biological activities. nih.govnih.gov
Agrochemicals: It has potential use in developing new herbicides or fungicides due to its inherent antimicrobial properties. evitachem.com
Advanced Organic Materials: As a building block, it can be used to construct larger molecular architectures with applications in electronics or as ligands in coordination chemistry. sigmaaldrich.com
Future research will likely focus on leveraging the unique reactivity of this compound to design and synthesize novel functional materials and complex organic molecules.
Q & A
Q. What are the optimal synthetic routes for 3,5-dichloro-2-methoxyphenol, and how do reaction conditions influence yield?
Methodological Answer:
- Chlorination of Precursors : Start with 2-methoxyphenol or substituted derivatives. Use chlorinating agents like Cl₂ gas or thionyl chloride (SOCl₂) under inert conditions (e.g., N₂ atmosphere). Control temperature (0–25°C) to avoid over-chlorination .
- Selective Demethylation : For methoxy group manipulation, use LiOH in THF/water at 0°C to cleave protective groups while preserving chloro substituents .
- Purification : Extract with dichloromethane (DCM), wash with brine, and dry over Na₂SO₄. Yield typically ranges 80–92% under optimized conditions .
| Reaction Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Prevents side reactions |
| Chlorinating Agent | SOCl₂ or Cl₂ | Higher selectivity |
| Solvent | THF/DCM | Enhances solubility |
Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR in CDCl₃ to confirm substitution patterns (e.g., methoxy at C2, chlorines at C3/C5). Coupling constants distinguish para/meta substituents.
- HPLC-MS : Reverse-phase C18 column with acetonitrile/water gradient (0.1% formic acid) for purity assessment. Monitor [M-H]⁻ ions (m/z ~191) .
- X-ray Crystallography : Employ SHELXL for structure refinement. Resolve ambiguities in bond angles (e.g., 117.95° for C-Cl bonds) using high-resolution data .
Q. What safety protocols are essential for handling chlorinated phenols in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for weighing and reactions .
- Waste Disposal : Neutralize acidic/basic waste with 10% KHSO₄ or NaOH before disposal. Collect chlorinated byproducts in sealed containers for incineration .
- Exposure Control : Monitor airborne particles via GC-MS. Threshold limit values (TLVs) for chlorophenols: <0.5 ppm .
Q. How can researchers assess the acute toxicity of this compound using in vitro models?
Methodological Answer:
- Cell Viability Assays : Use HepG2 or HEK293 cells. Treat with 10–100 µM compound for 24–48 hrs. Measure IC₅₀ via MTT assay.
- LC-MS Quantification : Extract metabolites with ethyl acetate. Detect hydroxylated derivatives (e.g., m/z 207) using negative ion mode .
- Positive Controls : Compare with 3,5-dichlorophenol (LC₅₀ ~50 µM in zebrafish embryos) .
Advanced Research Questions
Q. How do substituents (Cl, OCH₃) influence the compound’s binding to biological targets?
Methodological Answer:
- Computational Modeling : Perform DFT calculations (Gaussian 16) to map electrostatic potentials. Chlorine’s electron-withdrawing effect reduces aromatic ring electron density, altering binding to cytochrome P450 .
- Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., laccase). Methoxy groups enhance hydrogen bonding with active-site residues .
Q. What degradation pathways occur in environmental matrices, and how are metabolites identified?
Methodological Answer:
Q. How can conflicting data on chlorophenol toxicity be resolved systematically?
Methodological Answer:
- Literature Screening : Follow the ATSDR framework: (1) Title/abstract screening (e.g., exclude non-peer-reviewed sources), (2) Full-text review for dose-response consistency .
- Meta-Analysis : Use RevMan to pool data from ≥5 studies. Adjust for variables like exposure duration and model organism .
| Step | Action | Outcome |
|---|---|---|
| Title/Abstract Screening | Exclude non-relevant studies (e.g., industrial use) | 95/974 studies retained |
| Full-Text Review | Validate methodology (e.g., LC₅₀ calculation) | 394 studies cited |
Q. What strategies optimize multi-step synthesis of this compound derivatives?
Methodological Answer:
Q. How can high-throughput methods expedite derivatization for SAR studies?
Methodological Answer:
Q. What advanced techniques monitor environmental persistence in water systems?
Methodological Answer:
- SPE-LC-MS/MS : Solid-phase extraction with HLB cartridges. Quantify down to 0.1 ppb using MRM transitions (191→126) .
- Isotope Labeling : Synthesize ¹³C-labeled internal standards to correct matrix effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
